1-(2-difluoromethanesulfonylbenzoyl)-3-phenylazepane
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Overview
Description
1-(2-Difluoromethanesulfonylbenzoyl)-3-phenylazepane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a benzoyl moiety, which is further connected to a phenylazepane ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-(2-difluoromethanesulfonylbenzoyl)-3-phenylazepane typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of the difluoromethanesulfonyl group to the benzoyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate sulfonylating agents.
Azepane Ring Formation: The next step involves the formation of the azepane ring, which can be synthesized through cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the benzoyl intermediate with the azepane ring under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-(2-Difluoromethanesulfonylbenzoyl)-3-phenylazepane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents include halogens and nucleophiles.
Scientific Research Applications
1-(2-Difluoromethanesulfonylbenzoyl)-3-phenylazepane has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-difluoromethanesulfonylbenzoyl)-3-phenylazepane involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can participate in binding interactions, influencing the activity of the target molecule. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar compounds to 1-(2-difluoromethanesulfonylbenzoyl)-3-phenylazepane include:
- 1-(2-difluoromethanesulfonylbenzoyl)-4-(thiophen-3-yl)piperidine
- 1-(2-difluoromethanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 2-difluoromethanesulfonyl-1,4-dimethylbenzene
These compounds share structural similarities but differ in their specific functional groups and ring structures, which can influence their chemical properties and applications
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3S/c21-20(22)27(25,26)18-12-5-4-11-17(18)19(24)23-13-7-6-10-16(14-23)15-8-2-1-3-9-15/h1-5,8-9,11-12,16,20H,6-7,10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRFKREEKEJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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